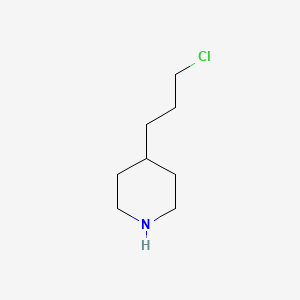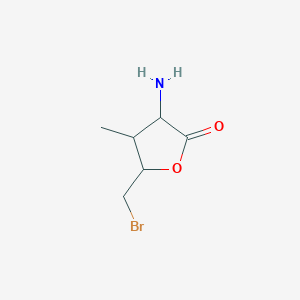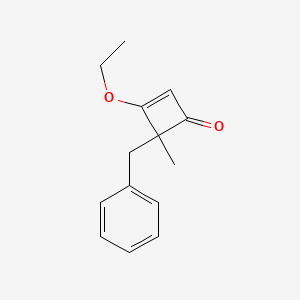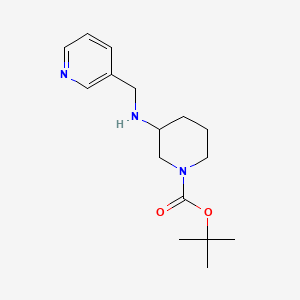
Propionanilide, 4'-chloro-2'-((p-chlorophenyl)thio)-3-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a propionanilide core substituted with chloro and dimethylamino groups, as well as a p-chlorophenylthio moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, such as aniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated using propionyl chloride to form the propionanilide core.
Chlorination: The propionanilide is chlorinated to introduce the chloro substituents at the desired positions.
Thioether Formation: The p-chlorophenylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Dimethylation: Finally, the dimethylamino group is introduced via alkylation using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Propionanilide: Lacks the chloro and p-chlorophenylthio substituents, resulting in different chemical properties.
4-Chloropropionanilide: Contains a single chloro substituent, leading to variations in reactivity and applications.
2-(Dimethylamino)propionanilide: Features a dimethylamino group, influencing its biological activity and solubility.
Uniqueness
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
63917-35-1 |
|---|---|
Fórmula molecular |
C17H18Cl2N2OS |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-(dimethylamino)propanamide |
InChI |
InChI=1S/C17H18Cl2N2OS/c1-21(2)10-9-17(22)20-15-8-5-13(19)11-16(15)23-14-6-3-12(18)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Clave InChI |
IYBPCWPWORICBI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)NC1=C(C=C(C=C1)Cl)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)

![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
